molecular formula C8H9ClMgO B1591055 3-Methoxybenzylmagnesium chloride CAS No. 26905-40-8

3-Methoxybenzylmagnesium chloride

Cat. No. B1591055
CAS RN: 26905-40-8
M. Wt: 180.91 g/mol
InChI Key: FKRZJHINSOKNDI-UHFFFAOYSA-M
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Description

3-Methoxybenzylmagnesium chloride is a Grignard reagent with a linear formula of H3COC6H4CH2MgCl . It is typically found as a 0.25M solution in tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecular formula of 3-Methoxybenzylmagnesium chloride is C8H9ClMgO . The InChI Key is ZPCUEMLXJGELGI-UHFFFAOYSA-M . The SMILES string representation is COC1=CC=CC(C[Mg]Cl)=C1 .


Physical And Chemical Properties Analysis

3-Methoxybenzylmagnesium chloride is a clear yellow to grey to brown solution . It has a density of 0.904 g/mL at 25 °C . The boiling point is 65 °C . It reacts with water .

Scientific Research Applications

Synthesis of Complex Organic Compounds

3-Methoxybenzylmagnesium chloride is extensively used in the synthesis of complex organic compounds. For instance, it has been employed in the Grignard reaction to synthesize specific chiral compounds. A notable example is the creation of a compound with two new chiral centers, achieved by reacting 4-methoxybenzylmagnesium chloride with 3,5-dimethoxybenzaldehyde, resulting in a molecule with distinct hydroxyl groups and an intramolecular hydrogen bond (Q. Yin & Wenqin Zhang, 2002).

Role in Heterocyclic Compound Synthesis

The chemical plays a critical role in the synthesis of heterocyclic compounds. In one study, it was used to create a specific derivative, which was then debenzylated to yield an 8-hydroxy derivative, an important step in the synthesis process of heterocyclic isoquinoline compounds (A. Brossi & S. Teitel, 1966).

Application in Pharmaceutical Synthesis

In pharmaceutical chemistry, 3-Methoxybenzylmagnesium chloride is utilized for synthesizing various compounds. For instance, it was used in a Grignard reaction for synthesizing a phthalazine derivative, which is a precursor in creating several types of benzylocta-hydrophthalazine derivatives (T. Kametani et al., 1971).

In Organometallic Chemistry

The compound finds applications in organometallic chemistry, particularly in the preparation of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes. It has been used in the synthesis of ester-functionalized benzimidazolium salts, demonstrating its versatility in complex chemical syntheses (Deniz Demir Atli, 2020).

In Steroid Synthesis

It's also pivotal in steroid chemistry, as seen in the total synthesis of certain methyl-19-norsteroids. The compound is used for conjugate alkylation in steroid synthesis, showcasing its role in creating structurally complex molecules (J. Bull & K. Bischofberger, 1983).

Educational Applications

Interestingly, 3-Methoxybenzylmagnesium chloride is also used in educational settings to teach modern methods of preparing Grignard reagents, demonstrating its value in both industrial and academic environments (B. Snider, 2015).

Safety And Hazards

3-Methoxybenzylmagnesium chloride is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .

properties

IUPAC Name

magnesium;1-methanidyl-3-methoxybenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.ClH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRZJHINSOKNDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzylmagnesium chloride

CAS RN

26905-40-8
Record name 3-METHOXYBENZYLMAGNESIUM CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DJ Collins, GD Fallon, CE Skene - Australian Journal of …, 1992 - CSIRO Publishing
… of (10a) by conjugate addition of 3-methoxybenzylmagnesium chloride onto the 6-methylene … (0") tetrahydrofuran solution of 3-methoxybenzylmagnesium chloride, and the mixture was …
Number of citations: 19 www.publish.csiro.au
F Friscourt, PA Ledin, NE Mbua… - Journal of the …, 2012 - ACS Publications
… Primary amine 9 (Scheme 1) could easily be prepared in high yield by condensation of 3-methoxybenzylmagnesium chloride (see the Supporting Information) with 3-…
Number of citations: 88 pubs.acs.org
MR Schneider, E Von Angerer… - Journal of medicinal …, 1982 - ACS Publications
… Methoxybenzamide (37.7 g, 0.25 mol) was added in portions to a solution of 3-methoxybenzylmagnesium chloride (151.0 g, 1.0 mol). The mixture was refluxed for 48 h. After ice-water …
Number of citations: 65 pubs.acs.org
Y Qian, M Ahmad, S Chen, P Gillespie, N Le… - Bioorganic & medicinal …, 2011 - Elsevier
Through high throughput screening and subsequent hit identification and optimization, we synthesized a series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as the first …
Number of citations: 25 www.sciencedirect.com
I Jastrzebska, JB Scaglione, GT DeKoster… - The Journal of …, 2007 - ACS Publications
… Collins et al., the key step in their cyclopenta[b]phenanthrene estradiol synthesis is the conjugation of a 6-methylene derivative of indenone 1 with 3-methoxybenzylmagnesium chloride. …
Number of citations: 23 pubs.acs.org
E Perspicace, L Cozzoli, EM Gargano, N Hanke… - European Journal of …, 2014 - Elsevier
… Substitution of the Weinreb amide by 3-methoxybenzylmagnesium chloride led to the methoxylated derivative 32a. Of note, the direct Friedel–Crafts acylation of 30a with 2-(3-…
Number of citations: 22 www.sciencedirect.com
K Bischofberger, JR Bull - Journal of the Chemical Society, Chemical …, 1982 - pubs.rsc.org
… Conjugate addition of the 3-methoxybenzyl moiety to (6) was carried out with 3-methoxybenzylmagnesium chloride (8 mol) and copper(r1) acetate monohydrate (2 mol) in THF;5 the …
Number of citations: 3 pubs.rsc.org
L KOLACZKOWSKI - 1984 - search.proquest.com
Studies directed toward the synthesis of the euphane triterpenes are presented. The key steps in the synthesis are a regiocontrolled, Lewis acid-catalyzed Diels-Alder reaction, and a …
Number of citations: 2 search.proquest.com
H Lin - 2012 - search.proquest.com
A seven-step synthesis of (±)-7-hydroxylycopodine that proceeds in 5% overall yield has been achieved. A vinylogous amide was reacted with isopropyl iodide to give an iminium ion …
Number of citations: 0 search.proquest.com
M Mori, K Hori, M Akashi, M Hori… - Angewandte Chemie …, 1998 - Wiley Online Library
… When trans-3-(3methoxybenzyl)-5-methylcyclohexanone was synthesized by the reaction of 5-methyl-2-cyclohexenone with 3-methoxybenzylmagnesium chloride in the presence of CuI…
Number of citations: 85 onlinelibrary.wiley.com

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